Lipophilicity (XLogP3) of the 4-(tert-Butyl)phenyl Ester Versus Allyl and 2-Ethoxyethyl Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for 4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is 4 [1]. This is substantially higher than the allyl analog (XLogP3 = 1.4) [2] and the 2-ethoxyethyl analog (XLogP3 = 1) [3]. The logP difference ranges from +2.6 to +3.0 log units, corresponding to a theoretical ~400–1000-fold greater octanol partitioning for the target compound. This positions the compound in a lipophilicity range compatible with passive membrane permeability and potential blood-brain barrier penetration, whereas the more polar comparators would be predicted to have lower membrane partitioning under the same conditions. Caution: Higher logP also correlates with increased risk of nonspecific protein binding and reduced aqueous solubility, factors that must be controlled for in assay design [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4 |
| Comparator Or Baseline | Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate: XLogP3 = 1.4; 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate: XLogP3 = 1 |
| Quantified Difference | ΔXLogP3 = +2.6 vs. allyl; +3.0 vs. ethoxyethyl |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release; no experimental logP data available for these compounds |
Why This Matters
For procurement decisions in CNS-targeted screening campaigns, the ~400–1000-fold higher predicted lipophilicity of the target compound versus polar analogs directly impacts the compound's suitability for membrane permeability-dependent assays, making generic interchange without experimental validation inadvisable.
- [1] PubChem CID 5132401: XLogP3-AA = 4. https://pubchem.ncbi.nlm.nih.gov/compound/5132401. View Source
- [2] PubChem CID 3766467 (allyl analog): XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/400080-45-7. View Source
- [3] PubChem CID 5238136 (ethoxyethyl analog): XLogP3-AA = 1. https://pubchem.ncbi.nlm.nih.gov/compound/400079-10-9. View Source
- [4] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. General principles relating logP to permeability and solubility. View Source
